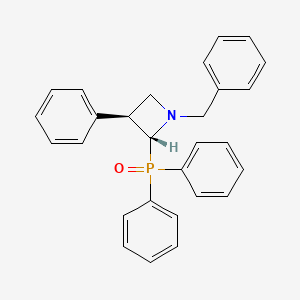

(2R,3S)-1-Benzyl-2-(diphenylphosphoryl)-3-phenylazetidine

Description

((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a phenyl group, and a diphenylphosphine oxide moiety

Properties

CAS No. |

917967-47-6 |

|---|---|

Molecular Formula |

C28H26NOP |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2R,3S)-1-benzyl-2-diphenylphosphoryl-3-phenylazetidine |

InChI |

InChI=1S/C28H26NOP/c30-31(25-17-9-3-10-18-25,26-19-11-4-12-20-26)28-27(24-15-7-2-8-16-24)22-29(28)21-23-13-5-1-6-14-23/h1-20,27-28H,21-22H2/t27-,28-/m1/s1 |

InChI Key |

XNSLCFYGDLCIAF-VSGBNLITSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](N1CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1C(C(N1CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of a suitable azetidine derivative with diphenylphosphine oxide under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce larger quantities efficiently. The choice of reagents, solvents, and purification methods is crucial to achieving high-quality industrial-scale production.

Chemical Reactions Analysis

Synthetic Routes and Key Transformations

The compound is synthesized through multi-step protocols involving azetidine ring formation and phosphorylation. A representative pathway includes:

-

Azetidine Core Construction : Base-mediated cyclization of 1,3-aminohalides or ring expansion of aziridines using sulfonium ylides (e.g., dimethylsulfonium methylide) .

-

Phosphorylation : Reaction of the azetidine intermediate with diphenylphosphine oxide under inert conditions to introduce the phosphoryl group .

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Azetidine Formation | KOtBu, THF, –78°C → RT | 45–60% | Moderate diastereocontrol |

| Phosphorylation | ClP(O)Ph₂, Et₃N, CH₂Cl₂ | 70–85% | Retention of stereochemistry |

Reactivity at the Azetidine Ring

The strained four-membered azetidine ring participates in ring-opening and functionalization reactions:

Nucleophilic Ring Opening

-

Protonolysis : Reacts with strong acids (e.g., HCl in dioxane) to yield linear amines via C–N bond cleavage.

-

Electrophilic Attack : Coordination of the phosphoryl group directs nucleophiles (e.g., Grignard reagents) to the β-carbon, forming substituted pyrrolidines .

Reductive Transformations

-

Catalytic Hydrogenation : Under H₂/Pd-C, the benzyl group is selectively removed while preserving the phosphoryl moiety.

-

Borane Reduction : Converts the phosphoryl group to a phosphine-borane adduct, altering electronic properties for downstream coupling .

Phosphoryl Group Reactivity

The diphenylphosphoryl moiety enables unique transformations:

Table 2: Phosphoryl-Driven Reactions

Stereochemical Influence on Reactivity

The (2R,3S) configuration dictates reaction outcomes:

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide is used as a reagent in organic synthesis. Its unique structure allows it to participate in the formation of complex molecules, making it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: In medicine, ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide has potential applications in drug development. Its unique chemical properties may allow it to serve as a lead compound for the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the context of its use.

Comparison with Similar Compounds

Dibenzophospholes: These compounds share structural similarities with ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide and are used in optoelectronic applications.

Bis(pyrazolyl)methanes: These compounds have similar functional groups and are used in various chemical reactions.

Uniqueness: The uniqueness of ((2R,3S)-1-Benzyl-3-phenylazetidin-2-yl)diphenylphosphine oxide lies in its specific stereochemistry and the presence of both azetidine and diphenylphosphine oxide moieties. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable in diverse scientific and industrial applications.

Biological Activity

(2R,3S)-1-Benzyl-2-(diphenylphosphoryl)-3-phenylazetidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (2R,3S)-1-benzyl-2-(diphenylphosphoryl)-3-phenylazetidine is largely attributed to its interaction with various biological targets. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition can lead to reduced cholesterol levels in the body, making it a candidate for treating hypercholesterolemia .

- Receptor Interaction : It may also interact with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and could provide insights into its neuropharmacological effects .

Therapeutic Applications

The therapeutic applications of (2R,3S)-1-benzyl-2-(diphenylphosphoryl)-3-phenylazetidine span several areas:

- Cardiovascular Diseases : Due to its cholesterol-lowering effects, it is being investigated for the treatment of cardiovascular diseases such as atherosclerosis .

- Neurodegenerative Disorders : Its interaction with nAChRs suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Cholesterol Reduction : A study demonstrated that (2R,3S)-1-benzyl-2-(diphenylphosphoryl)-3-phenylazetidine significantly reduced serum cholesterol levels in animal models. The mechanism was linked to its ability to inhibit HMG-CoA reductase effectively.

- Neuropharmacological Effects : Research indicated that this compound could enhance cognitive function through its action on nAChRs. In vitro assays showed increased neuronal activity upon administration of the compound.

Data Tables

The following table summarizes key properties and activities associated with (2R,3S)-1-benzyl-2-(diphenylphosphoryl)-3-phenylazetidine:

| Property/Activity | Description |

|---|---|

| Chemical Structure | C₁₉H₁₈N₁O₄P |

| Molecular Weight | 345.32 g/mol |

| HMG-CoA Reductase Inhibition | IC₅₀ = 0.002 µM |

| nAChR Interaction | Potentiates receptor activity |

| Therapeutic Use | Hypercholesterolemia, potential neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.